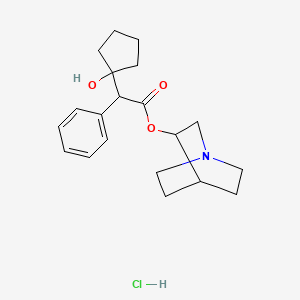
Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a cyclopentane ring, a phenyl group, and a quinuclidinyl ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of cyclopentaneacetic acid with 1-hydroxy-alpha-phenyl-3-quinuclidinyl alcohol under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting ester is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as an anticholinergic agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride involves its interaction with muscarinic receptors. By blocking these receptors, the compound prevents the binding of acetylcholine, leading to a decrease in parasympathetic nervous system activity. This results in effects such as pupil dilation (mydriasis) and relaxation of the ciliary muscles in the eye (cycloplegia) .
類似化合物との比較
Similar Compounds
Cyclopentolate: Another anticholinergic agent used for similar purposes, such as inducing mydriasis and cycloplegia.
Atropine: A well-known anticholinergic agent with a broader range of applications, including treatment of bradycardia and as a pre-anesthetic medication.
Scopolamine: Used primarily for its antiemetic and antispasmodic properties.
Uniqueness
Cyclopentaneacetic acid, 1-hydroxy-alpha-phenyl-, 3-quinuclidinyl ester, hydrochloride is unique due to its specific molecular structure, which provides a distinct pharmacological profile. Its combination of a cyclopentane ring, phenyl group, and quinuclidinyl ester differentiates it from other anticholinergic agents, potentially offering unique therapeutic benefits and applications.
特性
CAS番号 |
101931-97-9 |
|---|---|
分子式 |
C20H28ClNO3 |
分子量 |
365.9 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride |
InChI |
InChI=1S/C20H27NO3.ClH/c22-19(24-17-14-21-12-8-15(17)9-13-21)18(16-6-2-1-3-7-16)20(23)10-4-5-11-20;/h1-3,6-7,15,17-18,23H,4-5,8-14H2;1H |
InChIキー |
MLNHNOUEAOVRLO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C(C2=CC=CC=C2)C(=O)OC3CN4CCC3CC4)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















